molecular formula C7H6BrClO2S B046892 4-(Bromomethyl)benzenesulfonyl chloride CAS No. 66176-39-4

4-(Bromomethyl)benzenesulfonyl chloride

Cat. No.: B046892
CAS No.: 66176-39-4
M. Wt: 269.54 g/mol
InChI Key: QXTQWYZHHMQSQH-UHFFFAOYSA-N
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Description

4-(Bromomethyl)benzenesulfonyl chloride (CAS 66176-39-4) is a sulfonyl chloride derivative characterized by a bromomethyl (-CH₂Br) substituent at the para position of the benzene ring. Its molecular formula is C₇H₆BrClO₂S, with a molecular weight of 269.54 g/mol . The compound is a reactive intermediate widely used in organic synthesis, particularly for introducing sulfonyl groups into target molecules. Its bromomethyl group enables nucleophilic substitution reactions, making it valuable for constructing sulfonamides, sulfonate esters, and other functionalized aromatic systems .

Preparation Methods

Diazotization and Acyl Chlorination: The Primary Synthetic Pathway

The most well-documented method for synthesizing 4-(bromomethyl)benzenesulfonyl chloride involves a two-step process: diazotization of 4-bromomethylaniline to form a fluoboric acid diazonium salt, followed by acyl chlorination with thionyl chloride (SOCl₂) in the presence of cuprous chloride (CuCl) .

Reaction Mechanism and Stoichiometry

The diazotization step proceeds via the reaction of 4-bromomethylaniline with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at subzero temperatures (−5°C to 0°C). This generates a diazonium salt, which is stabilized by fluoboric acid (HBF₄). The subsequent acyl chlorination employs SOCl₂, where CuCl catalyzes the displacement of the diazo group by a sulfonyl chloride moiety.

Key stoichiometric ratios include:

  • Molar ratio of CuCl to SOCl₂ to diazonium salt : 0.005–0.01 : 2.0–2.2 : 1 .

  • Excess SOCl₂ ensures complete conversion, while controlled CuCl quantities minimize side reactions.

Step 1: Diazotization of 4-Bromomethylaniline

  • Reactants :

    • 4-Bromomethylaniline (186 g, 1 mol)

    • Hydrochloric acid (333 mL, 4 mol)

    • Sodium nitrite (72.5 g in 200 mL H₂O)

    • Sodium fluoborate (131.8 g in 300 mL H₂O)

  • Conditions :

    • Temperature: −5°C to 0°C

    • Time: Gradual addition over 2–3 hours.

  • Workup :

    • The diazonium salt is filtered, washed with diluted HCl and ice-cold methanol, and dried .

Step 2: Acyl Chlorination

  • Reactants :

    • Diazonium salt (1 mol equivalent)

    • Thionyl chloride (238 g, 2 mol)

    • Cuprous chloride (1 g)

  • Conditions :

    • Temperature: −5°C to 0°C

    • Time: Overnight reaction.

  • Workup :

    • Extraction with ethyl acetate (3 × 300 mL).

    • Washing with 10% sodium carbonate, water, and saturated NaCl.

    • Recrystallization yields pure this compound (204.6 g, 75.9%) .

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The product’s structure is confirmed via ¹H-NMR (400 MHz, CDCl₃):

  • δ 7.90 (t, 1H) : Aromatic proton adjacent to sulfonyl chloride.

  • δ 8.37–8.40 (m, 1H) and δ 8.60–8.62 (m, 1H) : Bromomethyl-substituted aromatic protons.

  • δ 8.89–8.91 (m, 1H) : Proton para to the sulfonyl group .

High-Performance Liquid Chromatography (HPLC)

HPLC analysis (Figure 2 in ) demonstrates a purity exceeding 98%, with a retention time consistent with sulfonyl chloride derivatives.

Optimization and Industrial Scalability

Critical Parameters Affecting Yield

  • Temperature Control : Maintaining −5°C to 0°C prevents diazonium salt decomposition.

  • Catalyst Loading : CuCl at 0.5–1.0 mol% maximizes catalytic efficiency without byproduct formation.

  • Solvent Recycling : Ethyl acetate and aqueous washes are reused after drying and replenishment, reducing costs .

Comparative Analysis with Alternative Methods

While sulfonation of chlorobenzene with chlorosulfonic acid is effective for 4-chlorobenzenesulfonyl chloride , this method fails for bromomethyl derivatives due to steric hindrance and competing hydrolysis. The diazotization route remains superior for functionalized aromatics.

Chemical Reactions Analysis

4-(Bromomethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromomethyl group is replaced by other nucleophiles.

    Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo such transformations under appropriate conditions.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often facilitated by catalysts.

The major products formed from these reactions include various sulfonamide and sulfonate derivatives, which have significant applications in medicinal chemistry and material science .

Scientific Research Applications

Organic Synthesis Applications

4-(Bromomethyl)benzenesulfonyl chloride serves as a crucial building block in the synthesis of diverse organic molecules. Its sulfonyl chloride group is particularly reactive, enabling it to participate in nucleophilic substitution reactions. Key applications include:

  • Synthesis of Sulfonamide Derivatives : The compound can react with amines to form sulfonamide derivatives, which are of significant interest in medicinal chemistry due to their biological activities . For example, it has been used to synthesize 4-bromomethyl-N-(6-methoxy-quinolin-8-yl)-benzenesulfonamide, a potent inhibitor of the chemokine receptor CXCR4 .
  • Formation of Sulfonate Esters : By reacting with alcohols, this compound can produce sulfonate esters, which are useful in various chemical transformations and applications in material science.

Biological Activities

While comprehensive biological activity data specific to this compound is limited, compounds with similar structures often exhibit notable pharmacological properties:

  • Antibacterial and Antifungal Properties : The sulfonyl chloride functional group is known for its reactivity towards biological molecules, potentially leading to antibacterial and antifungal activities. This suggests that derivatives synthesized from this compound may possess similar properties.
  • Potential in Medicinal Chemistry : The ability to modify the compound into various derivatives opens avenues for exploring new therapeutic agents. For instance, the synthesis of imidazole derivatives from this compound has been linked to antifungal activity .

Case Studies and Research Findings

Several studies highlight the practical applications and synthesis methodologies involving this compound:

Study ReferenceApplicationFindings
Yee YK et al., Journal of Medicinal Chemistry (1990)Synthesis of 4-bromomethyl-benzenesulfonamideDemonstrated effective reaction with ammonia leading to sulfonamide formation .
ChemMedChem (2013)Development of CXCR4 inhibitorsExplored derivatives synthesized from this compound showing potential in cancer treatment .
MDPI (2023)Structure-reactivity relationship studiesInvestigated the reactivity indices and potential interactions of derivatives with biological targets .

Comparison with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructure TypeUnique Features
4-(Chloromethyl)benzenesulfonyl chlorideChlorinated analogLess reactive due to chlorine instead of bromine.
4-(Bromomethyl)benzenesulfonic acidSulfonic acid derivativeLacks chlorination, altering reactivity.
Benzylsulfonyl chlorideSimilar sulfonyl groupLacks bromomethyl functionality; less versatile.

The dual halogen functionality (bromine and chlorine) in this compound enhances its reactivity compared to other compounds, making it particularly useful for selective reactions in synthetic pathways.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)benzenesulfonyl chloride primarily involves its reactivity as an electrophile. The bromomethyl group can be readily attacked by nucleophiles, leading to the formation of new chemical bonds. This reactivity underlies its utility in synthesizing a wide range of derivatives with diverse biological and chemical properties .

Comparison with Similar Compounds

Key Properties :

  • Appearance : White to pale yellow powder or crystalline solid .
  • Melting Point : 73–77°C .
  • Reactivity : Moisture-sensitive; reacts vigorously with amines, alcohols, and nucleophiles .
  • Applications: Key intermediate in medicinal chemistry (e.g., CXCR4 inhibitors ), dye synthesis , and immunomodulatory agents .

Comparison with Similar Benzenesulfonyl Chlorides

Structural and Functional Differences

The reactivity and applications of benzenesulfonyl chlorides depend on their substituents. Below is a comparative analysis:

Table 1: Structural and Molecular Data

Compound Name CAS Number Substituent Molecular Formula Molecular Weight (g/mol) Key Applications
4-(Bromomethyl)benzenesulfonyl chloride 66176-39-4 -CH₂Br C₇H₆BrClO₂S 269.54 Sulfonamide synthesis
4-Bromobenzenesulfonyl chloride 98-58-8 -Br C₆H₄BrClO₂S 255.52 Electrophilic substitution reactions
4-(Acetylamino)benzenesulfonyl chloride - -NHCOCH₃ C₈H₈ClNO₃S 257.63 Antibacterial agents
4-(Dimethylamino)benzenesulfonyl chloride - -N(CH₃)₂ C₈H₁₀ClNO₂S 235.74 Analgesic derivatives
4-Fluoro-2-methylbenzenesulfonyl chloride - -F, -CH₃ (meta) C₇H₆ClFO₂S 224.69 Material science

Key Observations :

Substituent Effects on Reactivity: The bromomethyl group in this compound enhances its reactivity in nucleophilic substitutions (e.g., SN2 reactions with amines) compared to electron-withdrawing groups like -Br or -NHCOCH₃ . 4-(Acetylamino)benzenesulfonyl chloride exhibits reduced electrophilicity due to the electron-donating acetyl group, favoring slower sulfonylation reactions . 4-(Dimethylamino)benzenesulfonyl chloride has a strong electron-donating group (-N(CH₃)₂), which can stabilize intermediates in multi-step syntheses, as seen in analgesic drug development .

Biological Activity: Bromomethyl derivatives are critical in synthesizing CXCR4 inhibitors (e.g., compounds IIa-c and IIIa-o), where the bromomethyl group facilitates covalent binding to receptor residues . Acetylamino derivatives are precursors to sulfonamide antibiotics, leveraging the -NHCOCH₃ group for bacterial dihydropteroate synthase inhibition .

Stability and Handling :

  • Bromomethyl and bromo derivatives are moisture-sensitive and require inert storage conditions .
  • Fluorinated analogs (e.g., 4-Fluoro-2-methylbenzenesulfonyl chloride) exhibit enhanced thermal stability due to the strong C-F bond .

Case Study :

In the synthesis of CXCR4 inhibitor IIa-c, this compound reacts with secondary amines (e.g., pyrrolidine) to form intermediates (5a-c), which are further acylated with 4-fluorobenzoic acid. The bromomethyl group’s leaving ability (Br⁻) is pivotal for forming stable sulfonamide bonds . In contrast, 4-(Acetylamino)benzenesulfonyl chloride requires harsher conditions (e.g., chlorosulfonic acid at 60°C) for sulfonamide formation .

Biological Activity

4-(Bromomethyl)benzenesulfonyl chloride is a versatile chemical compound widely used in organic synthesis and medicinal chemistry. Its unique structure allows it to act as an electrophilic reagent, facilitating the formation of various biologically active derivatives. This article explores the biological activities associated with this compound, including its mechanism of action, pharmacological applications, and relevant case studies.

This compound is characterized by the presence of a bromomethyl group attached to a benzenesulfonyl moiety. This configuration enables it to participate in nucleophilic substitution reactions, where the bromomethyl group can be replaced by various nucleophiles. As an electrophile, it reacts with nucleophiles to form sulfonamide derivatives, which are known for their biological activity.

  • Electrophilic Reagent : The compound acts as an electrophile, allowing it to interact with nucleophiles in biological systems.
  • Formation of Sulfonamide Derivatives : The resulting sulfonamide derivatives can modulate biological pathways, particularly in the context of chemokine signaling and cancer metastasis.

1. Chemokine Receptor Type 4 (CXCR4) Inhibition

One of the notable applications of this compound is in the synthesis of CXCR4 inhibitors. CXCR4 is a chemokine receptor implicated in cancer metastasis. Derivatives synthesized from this compound have shown significant activity in inhibiting CXCR4/CXCL12 interactions.

  • Case Study : A series of aryl sulfonamides derived from this compound demonstrated subnanomolar potency with an IC50 value of 8.0 nM in binding affinity assays and complete blockade of cell invasion at concentrations as low as 10 nM .

2. Antifungal Activity

The compound has also been utilized to create imidazole derivatives that exhibit antifungal properties. These derivatives have shown effectiveness against various fungal strains, making them valuable in pharmaceutical applications.

  • Research Findings : In a study, compounds synthesized from this compound displayed promising antifungal activities, contributing to the development of new therapeutic agents .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by factors such as route of administration and the presence of other compounds. Its bioavailability can vary significantly depending on these parameters, which is crucial for its application in medicinal chemistry.

Safety and Hazards

This compound is classified as causing severe skin burns and eye damage. It may also cause respiratory irritation, necessitating appropriate safety measures during handling and application .

Summary Table: Biological Activity Overview

Activity Details
CXCR4 Inhibition Subnanomolar potency (IC50 = 8.0 nM); complete blockade of tumor cell invasion at 10 nM .
Antifungal Activity Effective against various fungal strains; potential for new therapeutic agents .
Mechanism Acts as an electrophile; forms sulfonamide derivatives that modulate biological pathways.
Safety Profile Causes severe skin burns; respiratory irritant; requires careful handling .

Q & A

Basic Questions

Q. What are the key physical and chemical properties of 4-(Bromomethyl)benzenesulfonyl chloride relevant to experimental handling?

Answer: The compound is a solid with a molecular formula C₇H₆BrClO₂S (MW: 269.54 g/mol) and typically appears as a white to light-yellow powder or crystalline solid . Key properties include:

  • Melting Point : 69–76°C (reported range varies; see Advanced Q6 for discussion) .
  • Boiling Point : 329.7°C at 760 mmHg .
  • Density : ~1.732 g/cm³ .
  • Stability : Moisture-sensitive; decomposes upon exposure to water .
  • Storage : Requires inert gas (e.g., nitrogen) and desiccated conditions to prevent hydrolysis .

These properties dictate handling protocols, such as using anhydrous solvents and Schlenk techniques for moisture-sensitive reactions.

Q. What safety precautions are necessary when handling this compound in a laboratory setting?

Answer:

  • Personal Protective Equipment (PPE) : Impervious gloves (e.g., nitrile), tightly sealed goggles, and protective clothing are mandatory .
  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust .
  • First Aid :
    • Skin Contact : Immediately wash with soap and water for ≥15 minutes .
    • Eye Exposure : Flush with water for 10–15 minutes and consult an ophthalmologist .
    • Ingestion : Rinse mouth (if conscious) and seek medical attention .
  • Disposal : Classified as hazardous waste (UN3261, Packing Group II); comply with local regulations for corrosive substances .

Q. What are the recommended storage conditions to maintain the stability of this compound?

Answer:

  • Store under inert gas (argon or nitrogen) in airtight containers to prevent moisture ingress .
  • Keep at 2–8°C in a desiccator to minimize thermal and hydrolytic degradation .
  • Regularly monitor for discoloration (yellowing) or clumping, which indicate decomposition .

Advanced Questions

Q. How can researchers optimize reaction conditions when using this compound as a sulfonylation agent in moisture-sensitive reactions?

Answer:

  • Solvent Choice : Use anhydrous dichloromethane or tetrahydrofuran (THF), distilled over molecular sieves .
  • Temperature Control : Reactions are typically conducted at 0–25°C to balance reactivity and side-product formation .
  • Activation : Pre-activate the compound with a base (e.g., triethylamine) to generate the reactive sulfonate intermediate .
  • Quenching : Terminate reactions with ice-cold water or methanol to hydrolyze excess reagent, followed by extraction with ethyl acetate .

Q. What analytical techniques are most effective for assessing the purity and stability of this compound under varying storage conditions?

Answer:

  • Purity Analysis :
    • HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities .
    • Melting Point Determination : Compare experimental values to literature ranges (e.g., 69–76°C vs. 73–77°C) to detect decomposition .
  • Stability Monitoring :
    • TGA/DSC : Thermogravimetric analysis identifies decomposition thresholds (e.g., ~150°C for onset) .
    • Karl Fischer Titration : Quantify moisture content in stored samples to correlate with degradation rates .

Q. How do discrepancies in reported melting points (e.g., 69–76°C vs. 73–77°C) impact experimental reproducibility, and how should researchers address this?

Answer:

  • Root Causes : Variations may arise from polymorphic forms, residual solvents, or impurities . For example, residual THF (b.p. 66°C) could depress the observed melting point.
  • Mitigation Strategies :
    • Recrystallization : Purify the compound using hexane/ethyl acetate to remove impurities .
    • Standardized Protocols : Report detailed crystallization conditions (solvent, cooling rate) in methods .
    • Cross-Validation : Use DSC to confirm melting behavior and compare with peer-reviewed data .

Properties

IUPAC Name

4-(bromomethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTQWYZHHMQSQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370290
Record name 4-(Bromomethyl)benzenesulfonyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66176-39-4
Record name 4-(Bromomethyl)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370290
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Record name 4-(Bromomethyl)benzenesulfonyl chloride
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Synthesis routes and methods I

Procedure details

p-Toluenesulfonyl chloride (0.52 mol, 100 g), N-bromosuccinimide (0.62 mol, 110.3 g), and benzoyl peroxide (5 g) were heated to reflux in carbon tetrachloride (500 ml) for 1 hour. The mixture was filtered and the filtrate was concentrated in vacuo. The residue was triturated with isopropyl ether to afford 40.1 g of title product as a white solid; m.p. 70°-73° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
110.3 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

At 20° C. benzoyl peroxide (600 mg) was added to a suspension of 4-methyl-benzenesulfonyl chloride (9.5 g) and N-bromosuccinimide (8.9 g) in 1,2-dichloropropane (60 ml). The reaction mixture was stirred at 80° C. for 2 h. The reaction mixture was concentrated and the title compound was obtained as a white solid after recrystallization from heptane. Yield: 2.26 g.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

38.1 g (0.2 mol) of 4-methylbenzenesulphonyl chloride are dissolved in 300 ml of carbon tetrachloride, 35.6 g (0.2 mol) of N-bromosuccinimide are added and, after addition of 0.2 g (1.2 mmol) of azobisisobutyronitrile (ABU), the mixture is heated under reflux for 4 hours. After cooling, the solids are filtered off and the filtrate is freed from the solvent. Flash chromatography (petroleum ether/toluene 4:1, 50 μm particle size) and subsequent recrystallisation from 100 ml of cyclohexane gives 24.0 g (45% of theory) of the title compound. Rf =0.75 (toluene)
Quantity
38.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
35.6 g
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

38.1 g (0.2 mol) of 4-methylbenzenesulphonyl chloride are dissolved in 300 ml of carbon tetrachloride, 35.6 g (0.2 mol) of N-bromosuccinimide are added and, after addition of 0.2 g (1.2 mmol) of azobisisobutyronitrile (AIBN),the mixture is heated under reflux for 4 hours. After cooling, the solids are filtered off and the filtrate is freed from the solvent. Flash chromatography (petroleum ether/toluene 4:1, 50 μm particle size) and subsequent recrystallisation from 100 ml of cyclohexane give 24.0 g (45% of theory) of the title compound. Rf =0.75 (toluene).
Quantity
38.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
35.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
azobisisobutyronitrile (AIBN),the
Quantity
0.2 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

4-(Bromomethyl)benzenesulfonyl chloride
4-(Bromomethyl)benzenesulfonyl chloride
4-(Bromomethyl)benzenesulfonyl chloride
4-(Bromomethyl)benzenesulfonyl chloride
4-(Bromomethyl)benzenesulfonyl chloride

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